molecular formula C15H20O3 B009064 Ethyl 6-(4-methylphenyl)-6-oxohexanoate CAS No. 100847-87-8

Ethyl 6-(4-methylphenyl)-6-oxohexanoate

Cat. No.: B009064
CAS No.: 100847-87-8
M. Wt: 248.32 g/mol
InChI Key: JVSBSBGJGZARQB-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methylphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hexanoate backbone with a 4-methylphenyl group and an oxo group at the sixth position.

Scientific Research Applications

Ethyl 6-(4-methylphenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-methylphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-methylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 6-(4-methylphenyl)-6-oxohexanoic acid and ethanol.

    Reduction: Ethyl 6-(4-methylphenyl)-6-hydroxyhexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-oxohexanoate: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less active in biological systems.

    Methyl 6-(4-methylphenyl)-6-oxohexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.

Uniqueness

This compound is unique due to the presence of both the 4-methylphenyl group and the oxo group, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 6-(4-methylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-18-15(17)7-5-4-6-14(16)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSBSBGJGZARQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553921
Record name Ethyl 6-(4-methylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100847-87-8
Record name Ethyl 6-(4-methylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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